N-benzyl-3-chloro-N-methylpropan-1-amine

Description

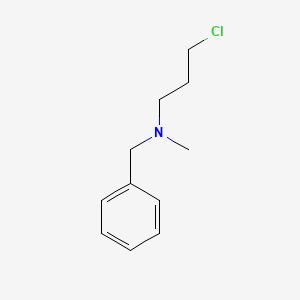

N-Benzyl-3-chloro-N-methylpropan-1-amine (CAS: 90944-87-9) is a tertiary amine with the molecular formula C₁₀H₁₄ClN and an average molecular weight of 183.68 g/mol . Structurally, it features a benzyl group attached to a nitrogen atom, a methyl group, and a 3-chloropropyl chain. This compound is synthesized via nucleophilic substitution reactions, often starting from brominated intermediates. For example, in , a brominated precursor undergoes halogen exchange using tetrabutylammonium fluoride (TBAF) to yield fluoro derivatives, though similar methodologies apply to chloro-substituted analogs .

Key spectroscopic data (where available) include ¹H NMR, ¹³C NMR, and IR profiles consistent with tertiary amine and chloroalkane functionalities. Its hydrochloride salt (CAS: 90944-87-9) has a molecular formula of C₁₀H₁₄ClN·HCl and a molecular weight of 220.13 g/mol .

Properties

IUPAC Name |

N-benzyl-3-chloro-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVAMNMHLZQZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3161-52-2 | |

| Record name | N-(3-Chloropropyl)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3161-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-(3-chloropropyl)-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

N-alkylation of 3-chloropropan-1-amine: One common method involves the N-alkylation of 3-chloropropan-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Reductive Amination: Another method involves the reductive amination of 3-chloropropanal with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-N-methylpropan-1-amine often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-benzyl-3-chloro-N-methylpropan-1-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, acetone, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.

Major Products Formed:

Substitution: N-benzyl-3-hydroxy-N-methylpropan-1-amine.

Oxidation: N-benzyl-3-chloro-N-methylpropanamide.

Reduction: N-benzyl-N-methylpropan-1-amine.

Scientific Research Applications

Pharmaceutical Development

N-benzyl-3-chloro-N-methylpropan-1-amine serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be modified to create compounds with desired biological activities.

| Application | Details |

|---|---|

| Intermediate Synthesis | Used in the production of drugs targeting specific receptors or enzymes. |

| Biological Studies | Investigated for its effects on cellular processes and receptor interactions. |

The compound has shown potential in various biological studies, particularly in anticancer and anti-inflammatory research.

Anticancer Activity:

Research indicates that this compound can inhibit cancer cell growth by inducing apoptosis. A study demonstrated significant efficacy against breast cancer cell lines, with an IC50 value of approximately 8 µM.

Anti-inflammatory Effects:

In murine models, this compound reduced paw swelling and inflammatory markers (TNF-alpha and IL-6), suggesting its potential therapeutic application in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, attributed to apoptosis induction through caspase activation.

Study 2: Anti-inflammatory Activity

In a controlled study involving a murine model of inflammation, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to control groups. This suggests its potential as a treatment for inflammatory disorders.

Industrial Applications

In industrial chemistry, this compound is utilized for producing specialty chemicals. Its versatility as a reagent in organic synthesis makes it valuable in developing new materials and compounds.

| Industrial Use | Details |

|---|---|

| Specialty Chemicals | Employed in the production of various organic compounds. |

| Reagent in Synthesis | Acts as a building block for synthesizing complex molecules. |

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Bulky substituents (e.g., 4-chlorobenzyl, phenoxy) reduce synthetic yields due to steric hindrance during nucleophilic substitution (e.g., 10% yield for C₂₃H₂₃ClFNO vs. 54% for simpler analogs) .

- Aromaticity : Phenyl-containing analogs (C₁₁H₁₆ClN) exhibit higher molecular weights and altered electronic properties due to aromatic π-systems .

Chloroamine Derivatives with Varied Alkyl/Amino Groups

Key Observations :

- Alkyl Chain Impact : Diethyl groups (C₇H₁₅ClN) introduce steric bulk, reducing reactivity in substitution reactions compared to dimethyl or methyl analogs .

- Acid Salts : Hydrochloride derivatives (e.g., C₅H₁₃Cl₂N) exhibit higher crystallinity and stability, facilitating purification .

Complex Derivatives with Pharmacological Relevance

Key Observations :

- Bioactivity : Complex structures like dibenzazepine derivatives (C₁₉H₂₂Cl₂N₂) highlight the role of chloroamine moieties in central nervous system drug design .

- Directing Groups : Enamine derivatives (C₂₁H₂₁ClN) serve as N,O-bidentate ligands in catalysis, leveraging the amine’s coordination ability .

Biological Activity

N-benzyl-3-chloro-N-methylpropan-1-amine, also known as 3-(N-benzyl-N-methylamino)-1-chloropropane, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClN

- InChI Key : XOVAMNMHLZQZJL-UHFFFAOYSA-N

- SMILES : ClCCCN(C)CC=1C=CC=CC1

This compound exhibits its biological activity primarily through interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to act as a ligand for certain G protein-coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation and cancer progression.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, inhibiting or activating their functions.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in cellular signaling and metabolic processes.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. A study demonstrated that compounds with similar structures could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, the compound's ability to modulate pathways such as PI3K/Akt/mTOR has been highlighted in recent studies .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases. This activity is likely mediated through the inhibition of NF-kB signaling pathways .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested in a murine model of inflammation. Treatment with this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers (TNF-alpha and IL-6) compared to control groups. This suggests potential therapeutic applications in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | GPCR modulation, Enzyme inhibition |

| Phenyl N-(2,3-dichlorophenoxy)carbamate | High | Moderate | Enzyme inhibition |

| Substituted tricyclic sPLA2 inhibitors | High | Low | Direct enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-chloro-N-methylpropan-1-amine under academic laboratory conditions?

A two-step approach is commonly employed:

- Step 1 : Alkylation of N-methylpropan-1-amine with benzyl chloride under anhydrous conditions. Use a polar aprotic solvent (e.g., THF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor reaction progress via TLC.

- Step 2 : Chlorination of the intermediate using a chlorinating agent (e.g., SOCl₂ or PCl₃) in dichloromethane. Ensure inert atmosphere (N₂/Ar) to avoid hydrolysis .

Safety : Handle chlorinating agents in a fume hood with PPE (gloves, goggles) due to corrosive and toxic hazards .

Q. How should researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, aromatic), N-methyl group (δ 2.1–2.3 ppm), and chlorinated CH₂ (δ 3.4–3.6 ppm). The chlorinated carbon appears at ~δ 45–50 ppm in ¹³C NMR.

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₁H₁₅ClN: calc. 196.09) and characteristic fragments (e.g., loss of Cl or benzyl group).

- UV-Vis : Absorbance near 270 nm (π→π* transitions in benzyl group) .

Q. What safety protocols are critical when handling intermediates like 3-chloro-N-methylpropan-1-amine?

- Storage : Keep under inert gas (Ar) at –20°C to prevent degradation.

- Exposure Control : Use chemical fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritation .

- Spill Management : Neutralize chlorinated intermediates with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

- Parameterization : Use B3LYP/6-31G(d) basis set to model electronic structure and transition states. Compare computed activation energies with experimental yields to identify rate-limiting steps.

- Validation : Cross-check DFT-predicted NMR chemical shifts with experimental data (e.g., chlorinated carbon position) .

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Q. How can researchers address contradictions between experimental and computational data?

Q. What mechanistic insights explain unexpected byproducts during alkylation?

- Side Reactions : Competing elimination (e.g., Hofmann degradation) may occur at elevated temperatures. Mitigate by lowering reaction temperature (<40°C) and using bulky bases (e.g., DBU).

- Kinetic Analysis : Monitor reaction intermediates via in-situ IR to detect β-hydride elimination pathways .

Q. How does steric hindrance from the benzyl group influence reactivity?

- Steric Effects : The benzyl group reduces nucleophilicity at the adjacent nitrogen. Use kinetic studies (e.g., competition experiments with substituted benzyl halides) to quantify steric parameters (e.g., Charton values) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.